![molecular formula C15H10Cl2N2O3 B13939454 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde CAS No. 57138-85-9](/img/structure/B13939454.png)
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is a complex organic compound characterized by the presence of chloroamino groups and formyl groups attached to a benzoyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde typically involves multi-step organic reactions. One common method includes the chlorination of an amino-benzoyl precursor followed by formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and formylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of automated systems helps in achieving high yields and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the formyl groups into carboxylic acids.
Reduction: The chloroamino groups can be reduced to amino groups.
Substitution: The chloro groups can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or alkyl halides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde involves its interaction with specific molecular targets. The chloroamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The formyl groups can participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Chloroamino)-benzaldehyde
- 3-(Chloroamino)-benzoyl chloride
- 2-(Amino)-3-formyl-benzoyl chloride
Uniqueness
2-(Chloroamino)-3-[2-(chloroamino)-3-formyl-benzoyl]benzaldehyde is unique due to the presence of both chloroamino and formyl groups in its structure, allowing it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications.
Properties
CAS No. |
57138-85-9 |
|---|---|
Molecular Formula |
C15H10Cl2N2O3 |
Molecular Weight |
337.2 g/mol |
IUPAC Name |
2-(chloroamino)-3-[2-(chloroamino)-3-formylbenzoyl]benzaldehyde |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-18-13-9(7-20)3-1-5-11(13)15(22)12-6-2-4-10(8-21)14(12)19-17/h1-8,18-19H |
InChI Key |
SRWNNWPHDBGGIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)C2=CC=CC(=C2NCl)C=O)NCl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-1-(3-methoxy-2,6-dimethylphenyl)-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13939373.png)
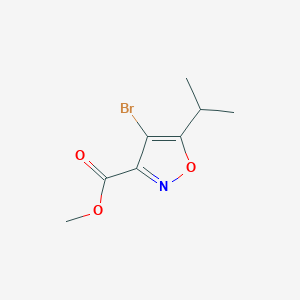
![1-[8-(2-Octylcyclopropyl)octanoyl]pyrrolidine](/img/structure/B13939388.png)
![Ethyl 5-[(phenylamino)methyl]furan-3-carboxylate](/img/structure/B13939404.png)
![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B13939408.png)
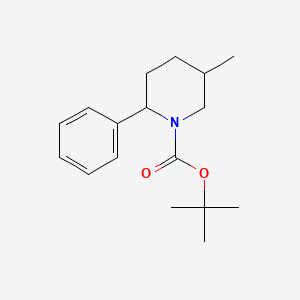
![Pyridine, 2-[2-(2-bromo-5-methoxyphenyl)-4-oxazolyl]-](/img/structure/B13939426.png)
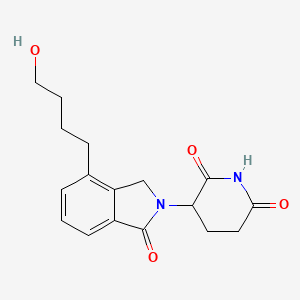
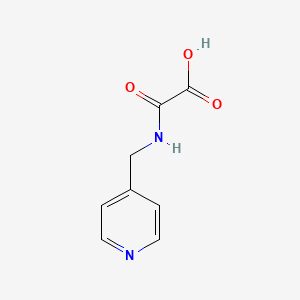
![2-Benzo[1,3]dioxol-5-yl-1-(3-hydroxy-piperidin-1-yl)-ethanone](/img/structure/B13939435.png)
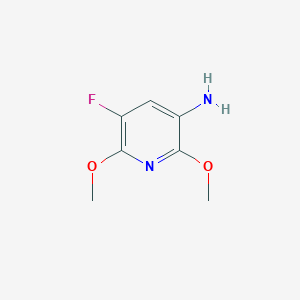
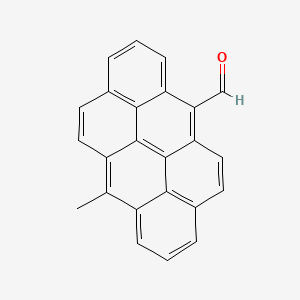
![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)
